2-(2-Chloroethyl)-5-methylfuran
Overview
Description
2-(2-Chloroethyl)-5-methylfuran is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-methylfuran can be achieved through several methods. One common approach involves the alkylation of 5-methylfuran with 2-chloroethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-5-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), aprotic solvents (DMF, THF), strong bases (sodium hydride, potassium tert-butoxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl-substituted furan derivatives.
Scientific Research Applications
2-(2-Chloroethyl)-5-methylfuran has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: An organic compound with a similar chloroethyl group but lacks the furan ring.
2-Chloroethyl vinyl ether: Contains a chloroethyl group and an ether linkage but differs in its overall structure.
Mustard Gas (Bis(2-chloroethyl) sulfide): A compound with two chloroethyl groups and a sulfur atom, known for its use as a chemical warfare agent.
Uniqueness
2-(2-Chloroethyl)-5-methylfuran is unique due to the presence of both a furan ring and a chloroethyl group. This combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds. Its structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chloroethyl)-5-methylfuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJJMUOZJJFNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492906 | |
Record name | 2-(2-Chloroethyl)-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62429-64-5 | |
Record name | 2-(2-Chloroethyl)-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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